molecular formula C16H12N2O4S B2995034 5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one CAS No. 1797589-28-6

5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one

Cat. No. B2995034
CAS RN: 1797589-28-6
M. Wt: 328.34
InChI Key: LMSWIDNKHSGYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one” is a complex organic molecule. It belongs to the class of organic compounds known as 2,5-disubstituted thiazoles . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of benzothiazole derivatives, which this compound is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C15H15N3O3S and a molecular weight of 317.36. The structure activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Scientific Research Applications

Antiproliferative Activity

Benzothiazole derivatives, including those fused with pyranopyrimidine, have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines. These studies reveal that compounds with benzothiazole and pyranopyrimidine rings exhibit selective cytotoxicity towards cancer cells compared to normal cells, suggesting their potential as antitumor agents. For instance, specific synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives demonstrated potent antiproliferative activity against prostate, cervical, breast, and colon cancer cell lines, highlighting the therapeutic potential of these compounds in oncology research (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives represents an innovative approach to producing these compounds efficiently. This method offers advantages such as reduced reaction times and the avoidance of solvent use, making it a greener and more sustainable option for synthesizing potentially biologically active molecules. Such derivatives have also shown antiproliferative activity against various cancer cell lines, underscoring the importance of developing novel synthetic methods to support research in medicinal chemistry (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Biological Activity of Pyrazole and Thiazole Derivatives

The synthesis and characterization of pyrazole and thiazole derivatives, including their biological evaluation, have been extensively studied. These compounds often exhibit significant biological activities, such as antimicrobial, anti-inflammatory, and anticonvulsant properties. The research indicates that modifications to the pyrazole and thiazole cores can lead to compounds with potential applications in the development of new therapeutic agents (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).

properties

IUPAC Name

5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-14-6-5-10(9-21-14)15(20)18-7-11(8-18)22-16-17-12-3-1-2-4-13(12)23-16/h1-6,9,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSWIDNKHSGYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC(=O)C=C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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